(2S,3R,4R,6aR,8aS,12aR,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid

Description

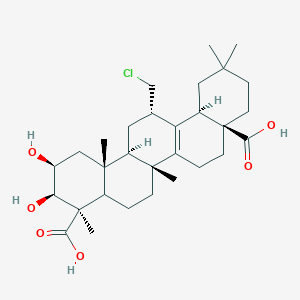

This compound, identified as Tenuigenin (CAS: 2469-34-3), is a triterpenoid derivative with a complex polycyclic structure featuring a chloromethyl group at position C-13, hydroxyl groups at C-2 and C-3, and multiple methyl substituents. Its stereochemical configuration (2S,3R,4R, etc.) and rigid tetracyclic scaffold contribute to its biological activity, particularly in modulating cellular pathways such as apoptosis and inflammation . Tenuigenin is structurally related to other triterpenoids isolated from plants like Astragalus membranaceus and synthetic derivatives designed for drug discovery .

Properties

IUPAC Name |

(2S,3R,4R,6aR,8aS,12aR,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18-,19+,20?,21+,23+,27+,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHJIJJSDGEHNS-JUXXGFFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@]3(C)C(=O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound under examination is a complex organic molecule with significant structural features that suggest potential biological activity. Its unique stereochemistry and functional groups may confer various biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Structural Overview

The compound can be described as follows:

- Molecular Formula : C30H45ClO6

- Molar Mass : 537.13 g/mol

- Key Functional Groups : Dihydroxy groups and a dicarboxylic acid moiety.

Pharmacological Properties

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antioxidant properties. The presence of hydroxyl groups is often correlated with enhanced radical scavenging activity. Research has shown that related compounds can inhibit oxidative stress markers in various biological systems .

- Anti-inflammatory Effects : In vivo studies have suggested that similar compounds can reduce inflammation by modulating cytokine production. For instance, compounds derived from picene structures have been noted to decrease levels of TNF-α and IL-1β in animal models of inflammation .

- Hypoglycemic Effects : Some derivatives of this compound have demonstrated hypoglycemic activity in animal models. This suggests potential applications in managing diabetes or metabolic syndrome .

Case Studies

- Study on Lung Inflammation : A study involving a structurally related compound showed significant attenuation of histopathological changes induced by Staphylococcus aureus in mice. The treatment resulted in reduced lung wet/dry ratios and lower inflammatory cytokine levels .

- Antioxidant Assessment : A comparative analysis of various compounds indicated that those with similar hydroxyl configurations exhibited notable antioxidant capacities across several assays (DPPH and ABTS tests), suggesting a potential role for this compound in oxidative stress management .

The biological effects of the compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups likely contribute to the ability to donate electrons and neutralize free radicals.

- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation and immune responses.

Data Summary Table

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Tenuigenin shares a core picene-dicarboxylic acid framework with other triterpenoids but differs in substituents and stereochemistry. Key comparisons include:

Key Observations :

- Chloromethyl vs.

- Methylation Patterns : Pentamethyl groups in Tenuigenin may increase lipophilicity, affecting membrane permeability versus less methylated derivatives (e.g., MOL003515) .

- Functionalization: Synthetic derivatives (e.g., Celastrol-based compounds) introduce triazole or quinoline moieties to enhance target specificity, contrasting with Tenuigenin’s natural substituents .

Pharmacokinetic and Physicochemical Properties

Analysis :

- Tenuigenin’s moderate oral bioavailability (22.42%) is comparable to MOL003515 but lower than optimized synthetic derivatives designed for enhanced absorption .

- The chloromethyl group may reduce BBB permeability relative to azidoethoxy-functionalized Celastrol derivatives, which show improved CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.